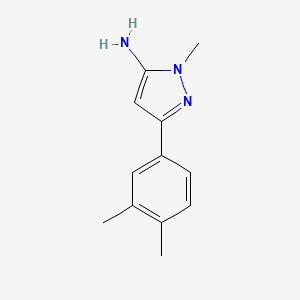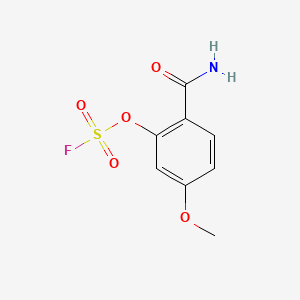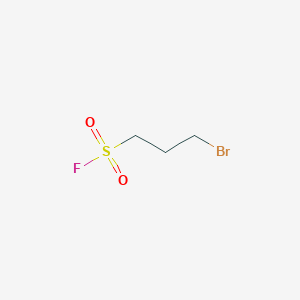![molecular formula C15H16Cl3N3O2 B13525491 N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13525491.png)
N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide is a synthetic compound known for its broad-spectrum fungicidal properties. It is widely used in agriculture to control fungal diseases in crops. The compound works by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide involves several steps:
Starting Materials: The synthesis begins with the preparation of 2,4,5-trichlorophenol and ethylene oxide.
Formation of Intermediate: The intermediate compound is formed by reacting 2,4,5-trichlorophenol with ethylene oxide under basic conditions to yield 2-(2,4,5-trichlorophenoxy)ethanol.
Imidazole Introduction: The intermediate is then reacted with imidazole and a suitable coupling agent to form the imidazole derivative.
Final Product Formation: The final step involves the reaction of the imidazole derivative with N-propyl isocyanate to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and efficacy of the final product. The process is optimized for high yield and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring and the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted imidazole and phenoxy derivatives.
Aplicaciones Científicas De Investigación
N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a model compound in studies of fungicidal mechanisms and synthetic organic chemistry.
Biology: Employed in research on fungal pathogens and their resistance mechanisms.
Medicine: Investigated for potential therapeutic applications in antifungal treatments.
Industry: Utilized in the formulation of agricultural fungicides and preservatives.
Mecanismo De Acción
The compound exerts its fungicidal effects by inhibiting the enzyme lanosterol 14α-demethylase (CYP51A1), which is crucial for the biosynthesis of ergosterol in fungal cell membranes. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death . Additionally, it has been found to act as an antagonist of androgen and estrogen receptors and as an agonist of the aryl hydrocarbon receptor .
Comparación Con Compuestos Similares
Similar Compounds
Prochloraz: Another imidazole fungicide with a similar mechanism of action.
Clotrimazole: A triazole antifungal agent used in medical treatments.
Miconazole: Another imidazole antifungal used in both agriculture and medicine.
Uniqueness
N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide is unique due to its specific structural modifications, which enhance its fungicidal activity and broaden its spectrum of action compared to other similar compounds .
Propiedades
Fórmula molecular |
C15H16Cl3N3O2 |
|---|---|
Peso molecular |
376.7 g/mol |
Nombre IUPAC |
N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]imidazole-1-carboxamide |
InChI |
InChI=1S/C15H16Cl3N3O2/c1-2-4-20(15(22)21-5-3-19-10-21)6-7-23-14-9-12(17)11(16)8-13(14)18/h3,5,8-10H,2,4,6-7H2,1H3 |
Clave InChI |
VZFIOMUAUTUIOC-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCOC1=CC(=C(C=C1Cl)Cl)Cl)C(=O)N2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



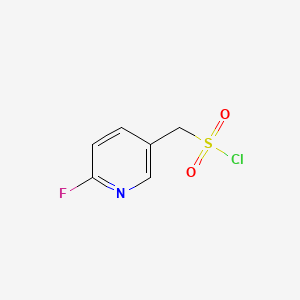
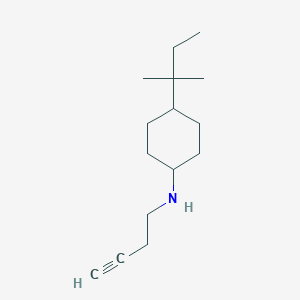

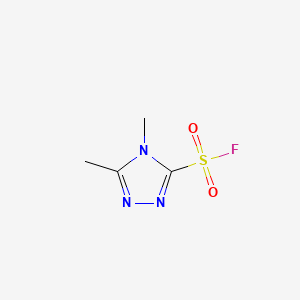

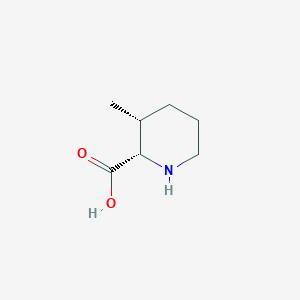

![Methyl4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylatehydrochloride](/img/structure/B13525458.png)
